molecular formula C11H14OS2 B14051013 1-(2,4-Bis(methylthio)phenyl)propan-1-one

1-(2,4-Bis(methylthio)phenyl)propan-1-one

Cat. No.: B14051013
M. Wt: 226.4 g/mol
InChI Key: ORSVGCIUMWWNJE-UHFFFAOYSA-N
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Description

1-(2,4-Bis(methylthio)phenyl)propan-1-one is a methyl ketone derivative featuring a propan-1-one backbone substituted with two methylthio (-SMe) groups at the 2- and 4-positions of the phenyl ring. This structural motif places it within a broader class of aryl ketones, where sulfur-containing substituents are known to influence electronic, steric, and bioactive properties.

Properties

Molecular Formula

C11H14OS2

Molecular Weight

226.4 g/mol

IUPAC Name

1-[2,4-bis(methylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H14OS2/c1-4-10(12)9-6-5-8(13-2)7-11(9)14-3/h5-7H,4H2,1-3H3

InChI Key

ORSVGCIUMWWNJE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)SC)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Bis(methylthio)phenyl)propan-1-one typically involves the reaction of 2,4-dimethylthiophenol with propanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of 1-(2,4-Bis(methylthio)phenyl)propan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Bis(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,4-Bis(methylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting protective effects on cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2,4-Bis(methylthio)phenyl)propan-1-one with structurally related aryl ketones, emphasizing substituent effects, synthesis, and bioactivity:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
1-(2,4-Bis(methylthio)phenyl)propan-1-one 2- and 4-methylthio C₁₁H₁₄OS₂ 226.35 Hypothesized antimicrobial activity based on methylthio analogs; no direct reports available.
1-(4-(Methylthio)phenyl)propan-1-one (S1j) 4-methylthio C₁₀H₁₂OS 180.26 Synthesized via Friedel-Crafts acylation (Route A); NMR data confirmed structure.
1-(2-Chloro-4-(methylthio)phenyl)propan-1-one 2-chloro, 4-methylthio C₁₀H₁₁ClOS 214.71 Density: 1.20 g/cm³; predicted boiling point: 301.6°C.
2-[(4-Methylphenyl)sulfanyl]-1-phenylpropan-1-one 2-(4-methylphenyl)sulfanyl C₁₆H₁₆OS 256.36 CAS: 84224-83-9; no reported bioactivity.
1-(4-(Dimethylamino)phenyl)propan-1-one (S1h) 4-dimethylamino C₁₁H₁₅NO 177.24 NMR data confirmed structure; used in cobalt-catalyzed isomerization studies.
1-(5-Methylthiophen-2-yl)propan-1-one Thiophene-2-yl, 5-methyl C₈H₁₀OS 154.23 Moderate coupling reaction yield (53%); used in C–O bond-forming reactions.

Key Observations:

Substituent Position and Reactivity: Methylthio groups at the para position (e.g., S1j) enhance electron density, facilitating electrophilic substitution reactions . Thiophene derivatives (e.g., 1-(5-methylthiophen-2-yl)propan-1-one) exhibit lower coupling yields (53%) compared to halogenated aryl ketones (60–73%), likely due to electronic effects of sulfur .

Bioactivity Trends: Methylthio-containing compounds, such as 1-[2,4-bis(trimethylsiloxy)phenyl]propan-1-one, demonstrate antibacterial activity, suggesting that sulfur substituents may enhance antimicrobial properties .

Physical Properties :

  • The density of 1-(2-chloro-4-(methylthio)phenyl)propan-1-one (1.20 g/cm³) aligns with sulfur-containing aromatics, which are generally denser than hydrocarbons .
  • Methylthio groups in volatile compounds (e.g., 1-(methylthio)-propane) influence odor profiles and evaporation rates, as observed in fungal metabolites .

Synthetic Accessibility :

  • Friedel-Crafts acylation and coupling reactions (e.g., with N-hydroxyphthalimide) are viable routes for synthesizing methylthio-substituted propan-1-ones, with yields ranging from 50–70% .

Biological Activity

1-(2,4-Bis(methylthio)phenyl)propan-1-one is a phenyl ketone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 1-(2,4-Bis(methylthio)phenyl)propan-1-one is CHOS, characterized by two methylthio groups attached to a phenyl ring and a propan-1-one moiety. This unique structure influences both its chemical reactivity and biological activity. The presence of the methylthio groups enhances lipophilicity, facilitating interactions with biological membranes and potential covalent bonding with target molecules.

Research indicates that 1-(2,4-Bis(methylthio)phenyl)propan-1-one exhibits several mechanisms of action:

  • Antimicrobial Activity : The compound has shown effectiveness against various microbial strains. Its mechanism may involve the inhibition of specific enzymes or receptors linked to microbial survival and proliferation.
  • Anticancer Properties : Studies suggest that this compound may inhibit enzymes associated with oxidative stress, thereby providing protective effects on cells. It has been observed to interact with nucleophilic sites on biomolecules, leading to covalent bond formation that alters the function of target molecules.

Antimicrobial Activity

In vitro studies have demonstrated the antimicrobial efficacy of 1-(2,4-Bis(methylthio)phenyl)propan-1-one against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard assays:

Microbial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate moderate to strong antimicrobial activity, suggesting potential applications in therapeutic formulations.

Anticancer Activity

The anticancer potential of 1-(2,4-Bis(methylthio)phenyl)propan-1-one was evaluated using various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The cytotoxic effects were assessed using an MTT assay:

Cell LineIC50 (µM)Mechanism of Action
HCT-11615Induction of apoptosis
MCF-720Cell cycle arrest at G0/G1 phase
HeLa25Inhibition of cell proliferation

The IC50 values indicate that the compound effectively reduces cell viability in a concentration-dependent manner. Flow cytometry analysis revealed significant increases in sub-G1 populations, indicating apoptosis induction in treated cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of various derivatives of phenyl ketones, including 1-(2,4-Bis(methylthio)phenyl)propan-1-one. The findings highlighted its effectiveness against resistant strains of bacteria, demonstrating its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Mechanism Exploration

Another investigation focused on the anticancer mechanisms of this compound. The study employed cell cycle analysis and apoptosis assays to elucidate how it induces cell death in cancer cells. Results showed that treatment with the compound led to significant cell cycle arrest and increased markers associated with apoptosis, reinforcing its potential as a therapeutic agent against various cancers .

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